4-phenyl-3-[(E)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]-1H-pyrazole
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Overview
Description
4-PHENYL-1H-PYRAZOLE-3-CARBALDEHYDE 3-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZONE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-PHENYL-1H-PYRAZOLE-3-CARBALDEHYDE 3-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZONE typically involves the reaction of 4-phenyl-1H-pyrazole-3-carbaldehyde with 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone bond . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-PHENYL-1H-PYRAZOLE-3-CARBALDEHYDE 3-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-PHENYL-1H-PYRAZOLE-3-CARBALDEHYDE 3-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-PHENYL-1H-PYRAZOLE-3-CARBALDEHYDE 3-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-PHENYL-1H-PYRAZOLE-3-CARBALDEHYDE 3-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZONE include other pyrazole derivatives such as:
- 3-Phenyl-1H-pyrazole-4-carboxaldehyde
- 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde
- 4-Phenylthiosemicarbazide
These compounds share similar structural features but differ in their specific functional groups and substituents, which can influence their chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H9F7N4 |
---|---|
Molecular Weight |
402.27 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-N-[(E)-(4-phenyl-1H-pyrazol-5-yl)methylideneamino]-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C17H9F7N4/c18-12-11(17(22,23)24)13(19)15(21)16(14(12)20)28-26-7-10-9(6-25-27-10)8-4-2-1-3-5-8/h1-7,28H,(H,25,27)/b26-7+ |
InChI Key |
COIRXFUBTXTTEB-IOXBOXJCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)/C=N/NC3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)C=NNC3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F |
Origin of Product |
United States |
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